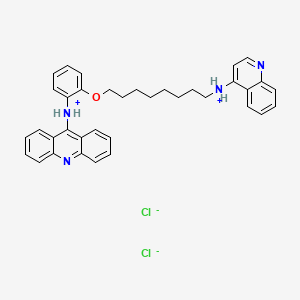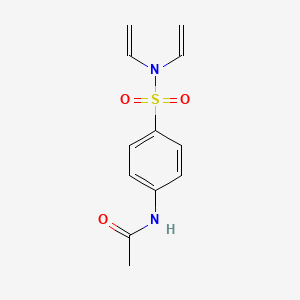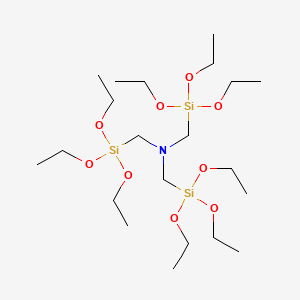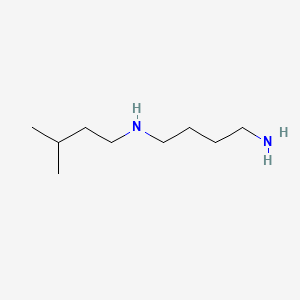![molecular formula C4H7NS2 B13782425 4,6-Dithia-1-azabicyclo[3.2.0]heptane CAS No. 260550-62-7](/img/structure/B13782425.png)
4,6-Dithia-1-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dithia-1-azabicyclo[320]heptane is a unique bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be achieved through a transition-metal-free, radical oxidation process. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dithia-1-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of new derivatives.
Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dithia-1-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives could be investigated for their potential therapeutic applications, including drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4,6-Dithia-1-azabicyclo[3.2.0]heptane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms, which can participate in various bonding interactions and electron transfer processes. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but includes bromine atoms, which can significantly alter its chemical properties.
3-Azabicyclo[3.1.1]heptanes: These compounds have a different bicyclic framework but share the presence of nitrogen, making them useful for comparison in terms of reactivity and applications.
Uniqueness
4,6-Dithia-1-azabicyclo[3.2.0]heptane is unique due to the combination of sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
260550-62-7 |
|---|---|
Molekularformel |
C4H7NS2 |
Molekulargewicht |
133.2 g/mol |
IUPAC-Name |
4,6-dithia-1-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C4H7NS2/c1-2-6-4-5(1)3-7-4/h4H,1-3H2 |
InChI-Schlüssel |
XDEVRMXSDRYVHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2N1CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)






